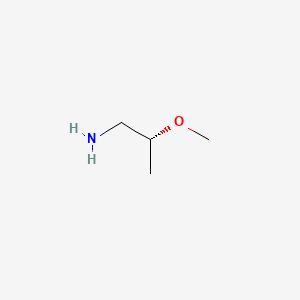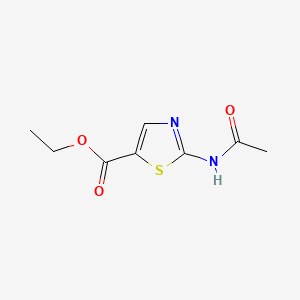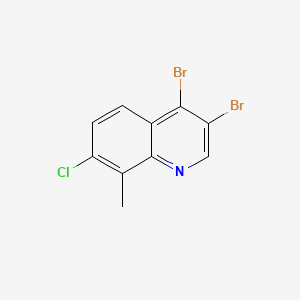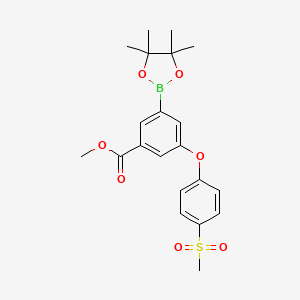
1,3,2-dioxaborolan-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic acid esters. These compounds are characterized by the presence of a boron atom bonded to two oxygen atoms and a carbon atom, forming a five-membered ring structure. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
準備方法
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaborolan-2-yl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of benzoic acid derivatives with boronic acid pinacol esters. The reaction typically proceeds through a substitution mechanism, where the benzoic acid derivative reacts with the boronic acid pinacol ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of an organic solvent such as toluene or tetrahydrofuran (THF) and a temperature range of 60-80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
1,3,2-Dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic acid ester group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids and reduction to form boranes
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid ester.
Solvents: Organic solvents like toluene, THF, or dichloromethane are commonly used
Major Products
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.
Oxidation Products: Formation of boronic acids.
Reduction Products: Formation of boranes
科学的研究の応用
1,3,2-Dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Utilized in the development of anticancer drugs and enzyme inhibitors.
Industry: Applied in the production of advanced materials and polymers .
作用機序
The mechanism of action of 1,3,2-dioxaborolan-2-yl)benzoate involves its ability to form stable complexes with various substrates. In coupling reactions, the boronic acid ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired product. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or anticancer activity .
類似化合物との比較
1,3,2-Dioxaborolan-2-yl)benzoate can be compared with other boronic acid esters, such as:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a fluorine substituent, used in similar coupling reactions.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another boronic acid ester with different substituents, used in medicinal chemistry.
1-Methylpyrazole-4-boronic acid pinacol ester: A boronic acid ester with a pyrazole ring, used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in organic synthesis and medicinal chemistry.
特性
CAS番号 |
1235567-13-1 |
|---|---|
分子式 |
C21H25BO7S |
分子量 |
432.294 |
IUPAC名 |
methyl 3-(4-methylsulfonylphenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C21H25BO7S/c1-20(2)21(3,4)29-22(28-20)15-11-14(19(23)26-5)12-17(13-15)27-16-7-9-18(10-8-16)30(6,24)25/h7-13H,1-6H3 |
InChIキー |
LIKZVTMRXYRCHJ-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3=CC=C(C=C3)S(=O)(=O)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-](/img/structure/B597465.png)
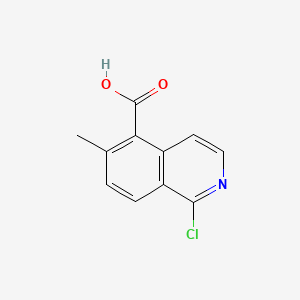
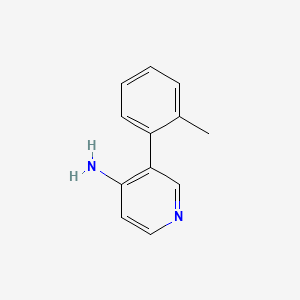
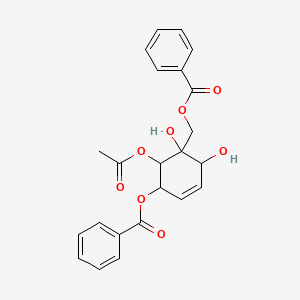
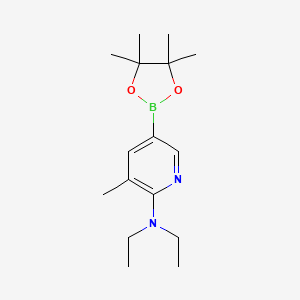
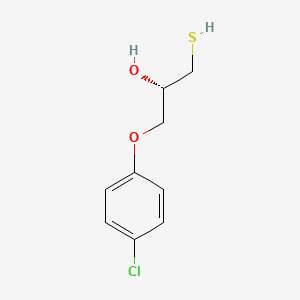
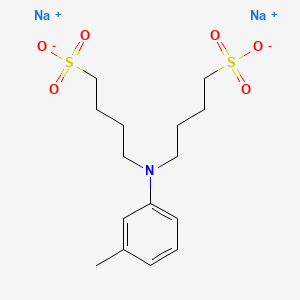
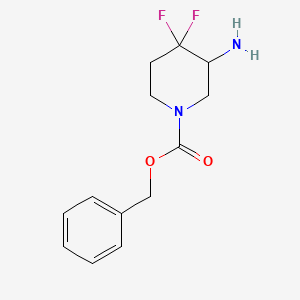
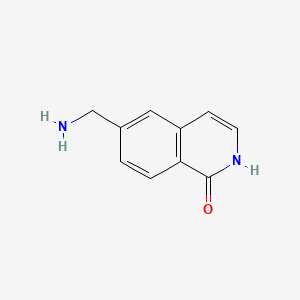
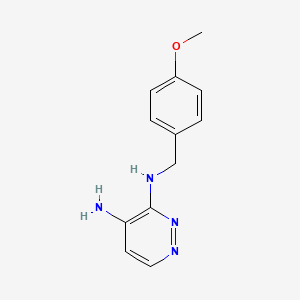
![5-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B597483.png)
